3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system
Scientific Research Applications
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-cancer properties.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand various biochemical pathways.
Mechanism of Action
Mode of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various biological targets through different mechanisms . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways, but the specific pathways influenced by this compound need to be determined through further studies .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by interacting with specific bacterial enzymes . The nature of these interactions often involves the inhibition of enzyme activity, leading to the disruption of essential biochemical pathways in the target organisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in bacterial cell wall synthesis, thereby inhibiting bacterial growth . Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites, which can lead to significant changes in cellular function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes . For instance, the compound’s ability to inhibit bacterial enzymes involved in cell wall synthesis is a key factor in its antimicrobial activity. Additionally, changes in gene expression induced by the compound can further modulate cellular responses and functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can influence its efficacy and potency in biochemical assays. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its biological activity and safety profile. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of bacterial growth and metabolic alterations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . There are threshold effects, beyond which the compound may exhibit toxic or adverse effects. For instance, high doses of the compound have been associated with toxicity in animal models, highlighting the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound’s metabolism can influence its bioavailability, efficacy, and safety profile . Enzymes involved in the metabolism of the compound can affect its conversion to active or inactive forms, thereby modulating its biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels can further influence its therapeutic potential and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within the cellular environment . These interactions can influence the compound’s localization and accumulation in target tissues, thereby modulating its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s localization within specific cellular compartments or organelles can influence its interactions with target biomolecules and its overall biological activity . Targeting signals and post-translational modifications may direct the compound to specific subcellular locations, thereby enhancing its efficacy and reducing off-target effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide (CO2) under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Forms: Products with different oxidation states.
Coupled Products: Complex molecules formed through coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid
- 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-7-6(8(16)17)14-5-2-1-4(3-15(5)7)9(11,12)13/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQVLERWHVEWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153200 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001153200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355171-42-4 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355171-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001153200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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